molecular formula C12H16Cl3NO B3229907 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride CAS No. 1289388-68-6

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

Cat. No.: B3229907
CAS No.: 1289388-68-6
M. Wt: 296.6 g/mol
InChI Key: RZDHOTIKYZWAJE-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The key step in the synthesis is the nucleophilic substitution reaction, where pyrrolidine reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine.

    Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize the yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Corresponding oxidized forms of the compound.

    Reduced Products: Different reduced derivatives based on the reducing agent.

Scientific Research Applications

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

    2-(2,6-Dichloro-benzyloxymethyl)-morpholine hydrochloride: Another analog with a morpholine ring.

Uniqueness

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDHOTIKYZWAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-68-6
Record name Pyrrolidine, 2-[[(2,6-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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